Methyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate
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Overview
Description
Methyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate is a complex organic compound that features a benzo[d]thiazole ring, a piperidine ring, and a carbamate group
Mechanism of Action
Target of Action
Methyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate is a novel compound with potential biological activity. Compounds with similar structures, such as benzothiazole derivatives, have been reported to exhibit anti-inflammatory properties . They are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
Mode of Action
Based on the anti-inflammatory activity of similar compounds, it can be hypothesized that this compound may interact with cox enzymes, leading to their inhibition . This inhibition could result in a decrease in the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
Given the potential anti-inflammatory activity, it is plausible that this compound may impact the arachidonic acid pathway, which is involved in the production of prostaglandins and other inflammatory mediators .
Result of Action
Based on the potential anti-inflammatory activity, it can be hypothesized that this compound may lead to a reduction in inflammation at the cellular level, possibly by decreasing the production of inflammatory mediators such as prostaglandins .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes and proteins . For instance, benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may interact with enzymes or proteins involved in the metabolism of Mycobacterium tuberculosis .
Cellular Effects
Similar compounds have been reported to exhibit anti-inflammatory activity, suggesting that they may influence cell signaling pathways related to inflammation .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of suitable precursors.
Coupling Reaction: The benzo[d]thiazole and piperidine rings are coupled using a suitable linker, often involving a halomethyl intermediate.
Carbamate Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzo[d]thiazole ring.
Reduction: Reduced forms of the piperidine ring.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Methyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzo[d]thiazole core.
Piperidine Derivatives: Compounds like piperidine and 4-methylpiperidine share the piperidine ring.
Carbamates: Compounds like methyl carbamate and ethyl carbamate share the carbamate group.
Uniqueness
Methyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate is unique due to the combination of these three functional groups, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler compounds.
Properties
IUPAC Name |
methyl N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-20-15(19)16-10-11-6-8-18(9-7-11)14-17-12-4-2-3-5-13(12)21-14/h2-5,11H,6-10H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVLAUQRBUKIPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1CCN(CC1)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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